3-Pyrrolidinol

Descripción general

Descripción

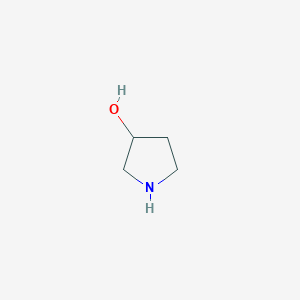

3-Pyrrolidinol (CAS 40499-83-0) is a five-membered heterocyclic secondary amine with a hydroxyl group at the 3-position. Its molecular formula is C₄H₉NO, and it is a versatile scaffold in organic synthesis, catalysis, and pharmaceutical design. The compound exhibits moderate alkalinity (pH 12.35 for a 4 mol% aqueous solution) and serves as a chiral building block for bioactive molecules, including muscarinic receptor antagonists and Trk kinase inhibitors . Its synthesis often involves biocatalytic hydroxylation, Ru-catalyzed hydrogen autotransfer amination, or reductive cyclization of 4-amino-3-hydroxybutyronitriles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Pyrrolidinol can be synthesized through various methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. Aspergillus sp. NBRC 109513 has been shown to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol with an enantiomeric excess of 66%. This intermediate can then undergo kinetic resolution using Amano PS-IM lipase to form optically-active 1-benzoyl-3-pyrrolidinol with greater than 99% enantiomeric excess. Finally, chemical reactions can convert (S)-1-benzoyl-3-pyrrolidinol to this compound and its derivatives .

Industrial Production Methods: Industrial production of this compound often involves similar microbial and enzymatic processes due to their efficiency and selectivity. The use of biocatalysts like Aspergillus sp. and commercial lipases allows for the production of optically-active forms of the compound, which are valuable in pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-Pyrrolidinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyrrolidinone derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming pyrrolidine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products:

Oxidation: Pyrrolidinone derivatives.

Reduction: Pyrrolidine.

Substitution: Various substituted pyrrolidines, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Pyrrolidinol is utilized as a building block in the synthesis of more complex organic molecules. It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group, allowing for the formation of various derivatives that have enhanced biological activities.

Biological Research

Research has indicated that this compound and its derivatives exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that certain derivatives of this compound possess antimicrobial effects against various bacterial strains and fungi.

- Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

- Neuroprotective Effects : The interactions of this compound with neurotransmitter receptors suggest potential applications in neuropharmacology.

Medicinal Chemistry

This compound has been explored for its potential pharmacological properties:

- Calcium Channel Blockers : It serves as an intermediate for synthesizing calcium blockers, which are vital in treating cardiovascular diseases.

- β-Lactam Antibiotics : The compound is also involved in the production of β-lactam antibiotics, which are crucial in combating bacterial infections.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- A study demonstrated that modifications to the pyrrolidine ring could enhance the efficacy of derivatives against specific biological targets, such as enzymes involved in pain pathways.

- Another investigation focused on its role as an inhibitor of certain receptors linked to neurological disorders, providing insights into its neuroprotective capabilities.

Industrial Applications

In industry, this compound is utilized for:

- Polymer Production : Its reactivity allows it to be used in producing polymers and resins.

- Specialty Chemicals : The compound's unique structure makes it suitable for developing specialty chemicals used in various applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds/Effects |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Derivatives with enhanced biological activity |

| Biological Research | Antimicrobial and anti-inflammatory properties | Inhibitors of cytokines |

| Medicinal Chemistry | Calcium channel blockers and antibiotics | β-Lactam antibiotics |

| Industrial Chemistry | Production of polymers and specialty chemicals | Reactive intermediates |

Mecanismo De Acción

The mechanism of action of 3-pyrrolidinol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity. This property is exploited in drug design, where this compound derivatives are tailored to interact with specific enzymes or receptors .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Catalytic Activity in Aldol Condensation Reactions

3-Pyrrolidinol demonstrates high catalytic efficiency in solvent-free aldol condensations, though its performance varies compared to related pyrrolidine derivatives:

| Compound | Furaldehyde Conversion (%) | Enone Selectivity (%) | TOF (h⁻¹) | Alkalinity (pH) |

|---|---|---|---|---|

| This compound | 94.6 | 87.7 | 3.8 | 12.35 |

| 3-Pyrrolidinamine | 99.5 | 92.7 | – | 12.62 |

| Pyrrolidine | 80.2 | 62.2 | – | 13.23 |

| L-Proline | <50 | <50 | – | 7.28 |

Key Findings :

- 3-Pyrrolidinamine outperforms this compound in both conversion (99.5% vs. 94.6%) and selectivity (92.7% vs. 87.7%), attributed to stronger hydrogen bonding via its amino group .

- Pyrrolidine , despite higher alkalinity (pH 13.23), shows lower activity due to the absence of a hydroxyl/amine group for substrate activation .

- L-Proline is ineffective in this reaction, likely due to steric hindrance and low alkalinity .

In polymer-supported systems, this compound achieves 95% conversion in 60 minutes (TOF = 3.8 h⁻¹), outperforming its N-benzylated analogue, which requires 300 minutes for similar results (TOF = 0.776 h⁻¹) .

Pharmacological Relevance: Trk Kinase Inhibitors

The this compound scaffold is critical in designing Trk receptor inhibitors. Key structural modifications and comparisons include:

| Compound/Modification | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |

|---|---|---|---|

| This compound core | 2.3 | 0.4 | 0.5 |

| Pyrazole-substituted analogues | 2.3 | 0.4 | 0.5 |

| Larotrectinib (standard) | 1.2 | 2.1 | 2.1 |

Key Findings :

- A hydroxy group at the R1 position of this compound enhances binding to Trk receptors' solvent-accessible domains .

- Fluorophenyl and methyl substitutions increase potency by 20-fold compared to unmodified derivatives .

- Pyrazole-substituted analogues retain activity but fail to inhibit TrkAG667C mutations, highlighting the scaffold’s sensitivity to steric effects .

Key Findings :

- Biocatalytic routes using Aspergillus sp. yield moderate ee (66%), while lipase-mediated kinetic resolution achieves >99% ee .

- Ru-catalyzed methods offer high yields (70–85%) and enantioselectivity (>99% ee), surpassing traditional multi-step syntheses .

- L-Prolinol synthesis is more established but faces limitations in substrate scope compared to this compound .

Reactivity in Deoxyfluorination Reactions

This compound’s electron-deficient hydroxy group influences selectivity in fluorination:

| Substrate | Fluorination Site | Yield (%) | Reagent |

|---|---|---|---|

| 6t (this compound) | Benzylic position | 65 | CpFluor1c |

| 6s (diol) | Electron-rich position | 72 | CpFluor1c |

| 6t (this compound) | Benzylic position | 40 | DAST/PhenoFluor |

Key Findings :

- CpFluor1c selectively fluorinates this compound at the benzylic position, driven by electronic and stereoelectronic effects .

- DAST/PhenoFluor show poor selectivity for this compound, underscoring CpFluor’s unique reactivity .

Actividad Biológica

3-Pyrrolidinol, a cyclic amine, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing one nitrogen atom. Its structure can be represented as follows:

This compound exhibits both hydrophilic and lipophilic characteristics, which influence its biological interactions and therapeutic potential.

Antimicrobial Activity

Research has demonstrated that this compound derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrrolidine-2,3-dione scaffolds against Staphylococcus aureus, showing promising activity against both planktonic and biofilm forms of the bacteria. The minimum biofilm eradication concentration (MBEC) was notably low, indicating their potential as effective antimicrobial agents in treating biofilm-associated infections .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | MBEC (µg/mL) | MIC (µg/mL) | Activity Type |

|---|---|---|---|---|

| Pyrrolidine-2,3-dione | Staphylococcus aureus | 2-4 | 8 | Antibacterial |

| Dimer 30 | Pseudomonas aeruginosa | 512 | 2048 | Synergistic with Vancomycin |

Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. In vitro studies revealed that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity to non-cancerous cells . The mechanism of action appears to involve the inhibition of key metabolic pathways essential for tumor growth.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of a specific this compound derivative on ovarian cancer cells, the compound demonstrated an IC50 value of approximately 270 nM. This level of potency suggests that modifications to the pyrrolidine scaffold could enhance anticancer activity while minimizing adverse effects on healthy tissues .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. It has been shown to inhibit cholinesterase activity, which is beneficial in conditions like Alzheimer's disease. The inhibition of this enzyme leads to increased levels of acetylcholine, enhancing neurotransmission in cholinergic pathways .

Table 2: Neuroprotective Activities of this compound Derivatives

Q & A

Q. What are the key challenges in synthesizing 3-Pyrrolidinol, and how can modern catalytic strategies address them?

Methodological Answer:

Traditional synthesis of this compound involves multi-step processes with hazardous reagents, such as strong acids or toxic intermediates. A ruthenium-catalyzed "borrowing hydrogen" strategy offers a cleaner alternative by enabling direct amination-cyclization of 1,2,4-butanetriol with primary amines. Key steps include:

- Catalyst Screening : Evaluate transition metal catalysts (e.g., Ru, Ir) for hydrogen autotransfer efficiency. For example, Ru complexes achieve >90% yield under optimized conditions (Table 1) .

- Substrate Scope : Test diverse aniline derivatives to assess compatibility with free hydroxyl groups.

- Reaction Optimization : Adjust solvent (e.g., toluene), temperature (reflux), and stoichiometry (2:1 triol:amine ratio) to minimize byproducts.

Table 1: Catalyst Performance in this compound Synthesis

| Catalyst | Yield (%) | Selectivity | Reference |

|---|---|---|---|

| RuCl₃·3H₂O | 92 | High | |

| Ir(COD)Cl | 78 | Moderate | |

| No Catalyst | <5 | Low |

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or enantiopure starting materials. Strategies include:

- Chiral Amines : Use (R)- or (S)-configured primary amines to induce stereochemistry during cyclization. For example, (S)-3-Pyrrolidinol hydrochloride (CAS 122536-94-1) is synthesized via resolution or asymmetric catalysis .

- Organocatalysis : Secondary amines like this compound itself can act as chiral catalysts in asymmetric reactions (e.g., Michael additions). Screen catalysts (e.g., proline derivatives) for diastereoselectivity (Table 2) .

Table 2: Organocatalyst Performance in Asymmetric Reactions

| Catalyst | Diastereoselectivity (dr) | Conversion (%) | Reference |

|---|---|---|---|

| This compound | 8:1 | 85 | |

| Pyrrolidine | 10:1 | 90 | |

| No Catalyst | 1:1 | <5 |

Q. What spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for hydroxyl (δ 1.5–2.0 ppm) and amine protons (δ 2.8–3.5 ppm). Compare with NIST data for 1-Methyl-3-pyrrolidinol (InChIKey: FLVFPAIGVBQGET) .

- Mass Spectrometry : Confirm molecular weight (87.12 g/mol for this compound) via ESI-MS or GC-MS.

- Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways (e.g., hydrogen transfer mechanisms in Ru-catalyzed cyclization) .

Q. How can researchers optimize reaction conditions to minimize impurities in this compound synthesis?

Methodological Answer:

Common impurities include uncyclized intermediates or N-alkylated byproducts. Mitigation strategies:

- Chromatographic Monitoring : Use HPLC or TLC to track reaction progress.

- Temperature Control : Maintain reflux conditions to ensure complete cyclization.

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol. Reference CAS 199174-24-8 (R)-3-Pyrrolidinol hydrochloride for purity benchmarks .

Q. What role does this compound play in organocatalytic applications, and how is its efficacy evaluated?

Methodological Answer:

this compound acts as a hydrogen-bond donor in enamine catalysis. To assess efficacy:

- Reaction Screening : Test in model reactions (e.g., aldol or Michael additions). For example, this compound achieves 85% conversion in nitrostyrene additions (Table 2) .

- Kinetic Studies : Measure rate constants under varying catalyst loadings (5–10 mol%).

- Solvent Effects : Compare polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to optimize enantioselectivity.

Q. How can computational chemistry aid in predicting this compound’s reactivity and stability?

Methodological Answer:

- DFT Calculations : Model transition states for cyclization steps (e.g., Ru-mediated hydrogen transfer) to identify rate-limiting barriers .

- Molecular Dynamics : Simulate solvent interactions to predict solubility and aggregation behavior.

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) for competing reaction pathways to guide experimental design.

Q. What are the best practices for documenting this compound research to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Specify catalyst loading, solvent purity, and reaction time (e.g., "5 mol% RuCl₃ in refluxing toluene for 12 hours") .

- Data Transparency : Report yields, selectivity, and characterization data (e.g., NMR shifts, HPLC traces) in supplementary materials.

- Peer Review : Pre-submission validation via platforms like protocols.io to identify gaps in methodology .

Propiedades

IUPAC Name |

pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZLHWJQPUNKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317332 | |

| Record name | 3-Pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Pyrrolidinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40499-83-0 | |

| Record name | 3-Pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40499-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040499830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrrolidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.